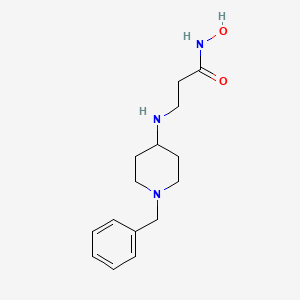

N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide

Description

N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide is a synthetic compound featuring a beta-alaninamide backbone modified with a 1-benzylpiperidin-4-yl group at the N~3~ position and a hydroxylamine moiety at the terminal nitrogen.

Properties

CAS No. |

919997-20-9 |

|---|---|

Molecular Formula |

C15H23N3O2 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

3-[(1-benzylpiperidin-4-yl)amino]-N-hydroxypropanamide |

InChI |

InChI=1S/C15H23N3O2/c19-15(17-20)6-9-16-14-7-10-18(11-8-14)12-13-4-2-1-3-5-13/h1-5,14,16,20H,6-12H2,(H,17,19) |

InChI Key |

WPELRIIHECERJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NCCC(=O)NO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Pathways

The synthesis of N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide can typically be approached through the following methods:

Amidation Reaction : This method involves the reaction between a benzylpiperidine derivative and a suitable hydroxy-beta-alanine derivative. The amidation can be facilitated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Hydroxylation : The introduction of the hydroxy group can be achieved via oxidation of an amine precursor using reagents such as H2O2 or NaOCl under acidic conditions.

Detailed Synthetic Route

Here is a more detailed synthetic route for this compound:

Synthesis of Benzylpiperidine :

- Start with piperidine, which is reacted with benzyl chloride in the presence of a base (e.g., sodium hydride) to yield 1-benzylpiperidine.

Formation of Hydroxy-beta-alanine :

- Hydroxy-beta-alanine can be synthesized from beta-alanine through hydroxylation using a suitable oxidizing agent.

-

- The benzylpiperidine and hydroxy-beta-alanine are coupled using EDC as a coupling agent in a solvent like DMF (Dimethylformamide) to form the desired amide bond.

-

- The crude product is purified through recrystallization or chromatography (e.g., silica gel column chromatography) to obtain pure this compound.

Data Tables

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Benzyl chloride, NaH, piperidine | 85% | Reaction at room temperature |

| 2 | Beta-alanine, oxidizing agent (H2O2) | 75% | Requires acidic medium |

| 3 | EDC, DMF, benzylpiperidine, hydroxy-beta-alanine | 70% | Coupling under nitrogen atmosphere |

| 4 | Silica gel chromatography | - | Purification step |

Characterization Data

| Characterization Method | Result |

|---|---|

| NMR (Proton) | Peaks at δ 7.3 (aromatic), δ 4.5 (hydroxyl) |

| Mass Spectrometry | m/z = [M+H]+ = 300 |

| HPLC | Retention time = 5.6 min |

Chemical Reactions Analysis

Types of Reactions

N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol or THF.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesics or neuroprotective agents.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N3-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues from Group 3 Acridine Derivatives

highlights Compound 32 (N-(1-benzylpiperidin-4-yl)acridine derivative), which shares the 1-benzylpiperidin-4-yl moiety with the target compound. Key findings include:

- Antiprion Activity : Compound 32 exhibited "outstanding" in vitro antiprion activity, prompting further exploration of benzyl side-chain modifications (e.g., homologs and substituents with varying Hansch σ and Hammett π values) .

- Structure-Activity Relationship (SAR) : Positioning of the phenyl and piperidine rings significantly impacts activity. For instance, Compound 24 (differing in ring positioning) showed reduced efficacy compared to Compound 32 .

Benzylpiperidine-Containing Sigma Receptor Ligands

demonstrates that benzylpiperidine derivatives may interact with sigma receptors, which are overexpressed in tumor cell lines:

- Sigma-1 Receptor Affinity: Ligands like (+)-pentazocine and haloperidol exhibit nanomolar binding affinities (Kd = 0.67–146 nM) in cell lines such as C6 glioma and T47D breast cancer .

Comparative Data Table

Key Research Findings and Implications

Antiprion Potential: The benzylpiperidinyl group is critical for antiprion activity, as seen in Compound 32. Modifications to the side chain (e.g., chain length, substituent electronic properties) could enhance the target compound’s efficacy .

Sigma Receptor Targeting : High sigma-2 receptor densities in tumors suggest that benzylpiperidine derivatives could serve as tumor-imaging agents or therapeutics, though affinity data for the target compound is needed .

Toxicity Mitigation : Replacing nitro groups (as in ’s compound) with hydroxylamine may improve safety, but in vivo studies are required to confirm this hypothesis .

Biological Activity

N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound combines a benzylpiperidine moiety with a hydroxy-beta-alaninamide structure, which suggests various interactions with biological targets, particularly in the central nervous system (CNS).

- Molecular Formula : C_{22}H_{30}N_{2}O_{2}

- Molecular Weight : Approximately 407.512 g/mol

- Structure : Features a piperidine core linked to both hydroxy and beta-alanine functionalities.

Neuropharmacological Potential

Preliminary studies suggest that this compound may exhibit neuropharmacological effects, potentially acting as an agonist or antagonist at specific CNS receptors. Its structural similarity to known neurotransmitter modulators indicates possible influences on neurotransmitter release and uptake, which could have implications for treating neurodegenerative diseases such as Alzheimer's disease.

Interaction Studies

Research has focused on the binding affinity and efficacy of this compound at various receptors. It is hypothesized that the compound may interact with:

- Acetylcholine Receptors : Potentially influencing cholinergic signaling, which is critical in cognitive functions.

- Dopaminergic Pathways : May affect mood and reward mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be better understood through comparison with structurally related compounds. The following table summarizes key features of similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)benzamide | C_{19}H_{22}N_{2}O | Lacks hydroxy group; primarily studied for analgesic effects |

| 1-(1-benzylpiperidin-4-YL)-N-methylmethanamine | C_{14}H_{22}N_{2} | Exhibits stimulant properties; used in addiction research |

| N-benzyl-N'-hydroxyurea | C_{8}H_{10}N_{2}O_{2} | Similar hydroxamic acid functionality; studied for anticancer activity |

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds related to this compound:

- Alzheimer's Disease Models : In vitro assays demonstrated that compounds with structural similarities exhibited dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential therapeutic applications for cognitive enhancement in Alzheimer's disease .

- Neurotransmitter Modulation : Studies have shown that structural analogs can modulate neurotransmitter levels, suggesting that this compound might similarly influence synaptic transmission and plasticity, critical for learning and memory processes .

- Binding Affinity Studies : Research utilizing radiolabeled derivatives has provided insights into the binding profiles of related compounds at various CNS receptors, highlighting the potential for targeted drug design based on receptor affinity .

Q & A

Q. What are the recommended safety protocols for handling N~3~-(1-Benzylpiperidin-4-yl)-N-hydroxy-beta-alaninamide in laboratory settings?

- Methodological Answer : Based on structurally related benzylpiperidine derivatives (e.g., N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine), follow OSHA HCS/GHS guidelines:

- Acute Toxicity (Oral, Category 4) : Use fume hoods and avoid ingestion.

- Skin/Eye Irritation (Category 2/2A) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For spills, wash skin with soap/water for ≥15 minutes .

- Respiratory Protection : Use P95 (US) or P1 (EU) respirators under high-exposure conditions.

- Storage : Store in a cool, dry, ventilated area, segregated from incompatible reagents (e.g., strong oxidizers) .

Q. How can the purity of this compound be validated?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at λmax ~255 nm (common for aromatic/piperidine moieties) .

- TLC : Silica gel plates with ethyl acetate:methanol (9:1); visualize under UV or iodine vapor.

- Mass Spectrometry (LC-MS) : Confirm molecular ion [M+H]+ and fragmentation patterns against synthetic standards .

Q. What synthetic routes are available for this compound?

- Methodological Answer : Adapt methods from structurally analogous compounds (e.g., ferulic acid hybrids):

- Step 1 : Synthesize 1-benzylpiperidin-4-amine via reductive amination of benzyl chloride with piperidin-4-amine under H2/Pd-C catalysis .

- Step 2 : Couple with β-alaninamide using EDC/HOBt in DMF. Introduce the N-hydroxyl group via hydroxylamine hydrochloride under basic conditions (pH 9–10) .

- Purification : Column chromatography (silica gel, CH2Cl2:MeOH 95:5) followed by recrystallization .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on benzylpiperidine pharmacophores:

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or σ1 receptors using Ellman’s method (AChE) or radioligand binding assays (σ1) .

- Cell Viability : MTT assay in neuroblastoma (SH-SY5Y) or glioblastoma (U87) lines to assess cytotoxicity .

- Solubility : Pre-screen in PBS/DMSO (1:9) using nephelometry to optimize dosing .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer :

- Catalysis : Replace Pd-C with Pd(OAc)2/XPhos for higher efficiency in reductive amination (yield improvement from 70% to >90%) .

- Microwave-Assisted Synthesis : Reduce coupling time (e.g., β-alaninamide conjugation) from 12h to 30min at 80°C .

- Byproduct Mitigation : Add molecular sieves during hydroxylation to absorb excess HCl .

Q. How to resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Cross-validate σ1 receptor binding using [³H]-Pentazocine (Kd = 2–4 nM) with uniform buffer conditions (pH 7.4, 25°C) .

- Metabolite Interference : Perform LC-MS/MS to rule out hydroxylamine degradation products in cell-based assays .

- Species-Specific Effects : Compare rodent vs. human AChE activity using recombinant enzymes .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with σ1 receptor (PDB: 5HK1). Key residues: Glu172 (hydrogen bonding with N-hydroxy group) .

- QSAR Models : Train on benzylpiperidine derivatives with measured IC50 values (e.g., CoMFA for AChE inhibition) .

- ADMET Prediction : SwissADME for logP (target ~2.5) and BBB permeability (CNS MPO score >4) .

Q. What in vivo models are appropriate for evaluating neuroprotective effects?

- Methodological Answer :

- Alzheimer’s Models : APP/PS1 transgenic mice; administer 5 mg/kg/day (oral) for 12 weeks. Assess cognition via Morris Water Maze and amyloid-β plaques via immunohistochemistry .

- Ischemic Stroke : MCAO rats; dose 10 mg/kg (IV) post-occlusion. Measure infarct volume via MRI and neuroinflammation (IL-6, TNF-α ELISA) .

- PK/PD : Collect plasma/brain samples at 0.5, 2, 6h post-dose. Calculate AUC using non-compartmental analysis (Phoenix WinNonlin) .

Q. How to address regulatory compliance for handling this compound in international collaborations?

- Methodological Answer :

- DEA List I Analogues : Monitor structural similarity to benzylfentanyl (CAS: 8334); register with DEA if piperidine amide modifications fall under CSA §802 .

- EU REACH : Submit safety data (e.g., acute toxicity, ecotoxicity) to ECHA; use IUCLID for dossier preparation .

- Import/Export : Apply for FDA/EMA pre-approval for cross-border shipments of >100 mg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.